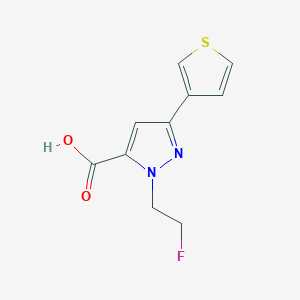

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2S/c11-2-3-13-9(10(14)15)5-8(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNAGJJZFAMQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C(=C2)C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. It possesses significant biological activity, making it a subject of interest in medicinal chemistry and biological research. Its structure includes a pyrazole ring substituted with a fluoroethyl group and a thiophene ring, which may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance binding affinity and selectivity, while the thiophene ring contributes to the compound's stability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives in this class have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through specific signaling pathways, such as the inhibition of IKKb, which plays a crucial role in NF-κB signaling associated with inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings related to SAR for similar compounds:

Case Studies

- Anticancer Study : A study on a related pyrazole derivative demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The compound's design followed the "escape from flatland" approach, leading to improved interactions with protein binding sites .

- Enzyme Inhibition : Another study highlighted the potential of similar compounds to inhibit monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition can have implications for pain management and cancer progression .

The synthesis of this compound typically involves several key steps:

- Formation of Pyrazole Ring : Achieved through reactions involving hydrazine and diketones or β-keto esters.

- Introduction of Fluoroethyl Group : Conducted via alkylation using fluoroethyl halides.

- Attachment of Thiophene Ring : Utilizes coupling reactions such as Suzuki or Stille coupling.

| Property | Value |

|---|---|

| Molecular Formula | C10H9FN2O2S |

| Molecular Weight | 224.25 g/mol |

| Melting Point | Not available |

| Solubility | Varies based on solvent |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic moieties:

a. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-02-6)

- Molecular formula : C₁₆H₁₁FN₂O₂

- Molecular weight : 282.27 g/mol

- Substituents : Fluorophenyl (N1), phenyl (C3)

- Key differences : Replaces the thiophen-3-yl group with a phenyl ring and substitutes 2-fluoroethyl with 2-fluorophenyl. The bulkier aromatic groups may reduce solubility compared to the target compound .

b. 1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-83-5)

- Molecular formula : C₁₄H₉ClN₂O₂S

- Molecular weight : 304.75 g/mol

- Substituents : 3-Chlorophenyl (N1), thiophen-2-yl (C3)

- Key differences : Chlorine replaces fluorine on the aromatic ring, and the thiophene is substituted at the 2-position instead of 3. The electron-withdrawing chlorine may increase acidity (lower pKa) compared to the fluoroethyl group .

c. 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid

- Molecular formula : C₁₂H₈ClF₃N₂O₃

- Substituents : 3-Chloropyridinyl (N1), trifluoroethoxy (C3)

d. 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1198437-45-4)

Physicochemical Properties

Notes:

- The thiophen-3-yl group in the target compound introduces sulfur-based aromaticity, which may improve π-π stacking in biological targets compared to phenyl or pyridinyl groups.

- The 2-fluoroethyl substituent balances lipophilicity and metabolic stability, as fluorine reduces oxidative degradation .

Preparation Methods

General Synthetic Strategy for Substituted Pyrazole-5-carboxylic Acids

The synthesis of pyrazole-5-carboxylic acids typically involves:

- Formation of the pyrazole ring via condensation/cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.

- Introduction of substituents on the pyrazole ring either by using substituted starting materials or by post-cyclization functionalization.

- Selective incorporation of fluoroalkyl groups through nucleophilic substitution or alkylation methods.

The preparation of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid follows this general approach, with specific adaptations for the fluoroethyl and thiophenyl groups.

Preparation of the Pyrazole Core with Thiophen-3-yl Substituent

Research on thiophenyl-substituted pyrazoles indicates the following key steps:

Condensation of hydrazines with thiophenyl-containing 1,3-dicarbonyl compounds or nitriles: For instance, 3-oxo-3-(2-thienyl)propionitrile can be condensed with hydrazines to form the pyrazole ring bearing the thiophen-3-yl substituent at C-3. This method was employed to synthesize 5-(5-bromo)thiophenyl-pyrazoles and related derivatives with moderate overall yields (13-25%) over multiple steps.

Use of triethylamine or other bases in alcohol solvents (e.g., tert-butanol) to facilitate condensation and cyclization: This ensures efficient formation of the pyrazole ring system under mild conditions.

Purification via chromatographic methods or recrystallization: To isolate the pyrazole intermediates with high purity.

Preparation of the Pyrazole-5-carboxylic Acid Functionality

The carboxylic acid at C-5 can be introduced via:

Use of 1,3-dicarbonyl precursors bearing ester or nitrile groups: These groups are converted to carboxylic acids by hydrolysis post-pyrazole formation.

Hydrolysis under acidic or basic conditions: For example, ester hydrolysis using aqueous KOH or HCl at controlled temperatures yields the carboxylic acid.

Purification: Acidification of the reaction mixture precipitates the carboxylic acid, which can be filtered and recrystallized.

Example Synthetic Route Summary

Detailed Research Findings and Notes

Catalyst and solvent effects: In related pyrazole syntheses, the use of potassium iodide as a catalyst in condensation/cyclization steps improves yields and selectivity.

Regioselectivity: The position of substituents on the pyrazole ring is controlled by the choice of starting materials and reaction conditions. Hydrazine derivatives and substituted 1,3-dicarbonyl compounds determine substitution patterns.

Yield ranges: Overall yields for multi-step syntheses of thiophenyl-pyrazoles range from 13% to 25%, with isolated yields for individual steps often exceeding 70%. Alkylation steps typically achieve moderate to high yields (60–90%).

Environmental and cost considerations: Some improved methods avoid organic solvents by using water as the reaction medium for hydrolysis and cyclization steps, reducing cost and simplifying isolation.

Data Table: Summary of Key Preparation Parameters

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Cyclocondensation : React thiophene-3-carbaldehyde with hydrazine derivatives to form the pyrazole core.

- Fluorination : Introduce the 2-fluoroethyl group via nucleophilic substitution using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents (e.g., DMF) .

- Carboxylation : Oxidize the pyrazole ring using KMnO₄ or catalytic Pd-mediated carbonylation . Optimization includes adjusting reaction temperatures (60–100°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) to improve yields (≥70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, fluoroethyl protons at δ 4.5–4.8 ppm) .

- IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ~280–300 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the thiophen-3-yl group on biological activity?

- Comparative analogs : Synthesize derivatives with phenyl, furyl, or substituted thiophenyl groups.

- Biological assays : Test antimicrobial (MIC against S. aureus), anti-inflammatory (COX-2 inhibition), or kinase inhibition (e.g., EGFR) to correlate substituent effects .

- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

- Standardized protocols : Control variables like solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and assay pH .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Crystallographic validation : Use SHELX-refined X-ray structures to confirm active conformations and rule out polymorphic effects .

Q. How can crystallographic data improve the understanding of this compound’s interaction with biological targets?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to resolve the 3D structure.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Analysis : Identify key interactions (e.g., π-π stacking with thiophene, hydrogen bonds via carboxylic acid) to guide mutagenesis studies .

Q. What analytical methods are most effective for detecting impurities in synthesized batches?

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted thiophene precursors).

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions .

- Elemental analysis : Confirm fluorine content (theoretical ~13.5%) to assess fluorination efficiency .

Methodological Challenges

Q. How can contradictory solubility data in polar vs. nonpolar solvents be addressed?

- Solubility screens : Use shake-flask methods with HPLC quantification in water, ethanol, DCM, and DMSO.

- Co-solvency studies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Thermodynamic analysis : Calculate logP (predicted ~2.8) and compare with experimental partitioning .

Q. What in vitro models best predict the compound’s pharmacokinetic properties?

- Caco-2 assays : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .

- Plasma protein binding : Use ultrafiltration to determine free fraction (% unbound <5% suggests high protein affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.